Product packaging for Z-DL-His-OH(Cat. No.:CAS No. 19728-57-5)

Z-DL-His-OH

Cat. No.: B008480
CAS No.: 19728-57-5
M. Wt: 289.29 g/mol
InChI Key: WCOJOHPAKJFUDF-UHFFFAOYSA-N
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Description

Z-DL-His-OH is a protected amino acid derivative specifically designed for peptide synthesis. This compound features a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino group, rendering it stable under the conditions of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The racemic DL-mixture provides both L- and D-isomers of histidine, which is invaluable for studying the effects of chirality on peptide structure, function, and stability. The imidazole side chain of histidine, which remains unprotected in this derivative, is a critical functional group in many biological processes, often acting as a nucleophile or a participant in acid-base catalysis within enzyme active sites. As such, this compound serves as a crucial building block for incorporating histidine residues into synthetic peptides for a wide range of research applications. These include the study of enzyme mechanisms, the development of metallopeptides and catalytic antibodies, structure-activity relationship (SAR) studies, and the investigation of protein-protein interactions. Its primary value lies in its utility for creating custom peptide sequences where the role of histidine, and its stereochemistry, is a key focus of the research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O4 B008480 Z-DL-His-OH CAS No. 19728-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOJOHPAKJFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275824
Record name N-Cbz-dl-histidine
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Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14997-58-1, 19728-57-5
Record name N-Benzyloxycarbonyl-L-histidine
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Record name 19728-57-5
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Record name N-Cbz-dl-histidine
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Record name N-benzyloxycarbonyl-L-histidine
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Advanced Synthetic Methodologies for Z Dl His Oh and Its Analogs

Stereoselective Synthesis of DL-Histidine Derivatives with Nα-Protection

The introduction of a protecting group on the α-amino group of histidine is a critical first step in its application in peptide synthesis. This protection prevents unwanted polymerization and directs the reactivity towards the desired peptide bond formation. biosynth.com The choice of protecting group and the conditions for its introduction are crucial for maintaining the stereochemical integrity of the amino acid and ensuring high yields.

Optimization of Carbobenzyloxy (Z) Protection Protocols

The carbobenzyloxy (Z) group is a widely utilized protecting group in solution-phase peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. peptide.comnih.gov The optimization of the Z-protection of DL-histidine involves careful consideration of the reaction solvent, the activating reagent, and the stoichiometry of the reactants.

Research has shown that the choice of solvent can have a remarkable effect on the yield of the protected amino acid ester. scirp.orgresearchgate.net For instance, in the preparation of N-(9-fluorenylmethoxycarbonyl)-histidine active ester, tetrahydrofuran (B95107) (THF) was found to be a superior solvent. scirp.orgresearchgate.net While this study focused on the Fmoc group, the principles of solvent effects on reaction efficiency are broadly applicable. The optimization of Z-protection would similarly involve screening various solvents to identify the one that best solubilizes the reactants and facilitates the reaction.

The selection of the condensing or activating reagent is another critical parameter. Studies on the activation of protected histidine have demonstrated that reagents like 2-(7-azobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) can be effective. scirp.orgresearchgate.net The optimization of the Z-protection protocol would involve comparing different carbobenzyloxy-donating reagents and their activation methods to maximize the yield and purity of Z-DL-His-OH. A systematic approach, as demonstrated in the optimization of other protected amino acid syntheses, where parameters like catalyst loading, temperature, and solvent type are adjusted, can lead to significant improvements in yield and selectivity. researchgate.net

A key aspect of optimization is achieving a high conversion rate with minimal side products. For example, in the synthesis of N-(9-fluorenylmethoxycarbonyl)-histidine active ester, an optimized ratio of the amino acid to the activating reagent (n(Fmoc-His-OH):n(HATU) = 1:1.2) resulted in a yield of approximately 80% with a purity of over 85%. scirp.orgresearchgate.net A similar systematic approach to the Z-protection of DL-histidine would be essential for developing a robust and efficient protocol.

Integration of this compound into Peptide Synthesis Strategies

Once synthesized and purified, this compound can be incorporated into growing peptide chains using various synthetic methodologies. The choice between solution-phase and solid-phase synthesis depends on the scale of the synthesis, the length of the peptide, and the specific sequence.

Solution-Phase Peptide Synthesis (SPPS) Applications

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable technique, particularly for the large-scale production of peptides. researchgate.net In this approach, the coupling reactions are carried out in a suitable solvent, and the intermediates are isolated and purified after each step.

The use of this compound in solution-phase synthesis requires the careful selection of coupling reagents to ensure high yields and minimize side reactions. Carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used to activate the carboxyl group of the incoming amino acid. researchgate.net The efficiency of these reagents can be enhanced, and racemization can be suppressed by the addition of HOBt or HOAt. researchgate.net

A recent development in sustainable solution-phase synthesis involves the use of propylphosphonic anhydride (B1165640) (T3P®) as a green coupling reagent with N-benzyloxycarbonyl-protected amino acids. peptide.com This method allows for a fast and widely applicable protocol, often performed in more environmentally friendly solvents like ethyl acetate (B1210297), and the Z-group is easily removed by hydrogenation. peptide.com

A case study on the synthesis of the dipeptide Z-Arg-Lys-AOMK demonstrated the successful use of Z-protection in a multi-step solution-phase synthesis. nih.gov Although this example uses Z-protection on arginine, the principles of coupling and deprotection are transferable to peptides containing this compound. The synthesis involved the use of coupling reagents and subsequent deprotection of the Z-group via catalytic hydrogenolysis. nih.gov

Mechanistic Studies of this compound Coupling in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides in research settings due to its efficiency and the ease of purification. In SPPS, the growing peptide chain is anchored to an insoluble resin, and excess reagents and byproducts are removed by simple filtration and washing. nih.gov

The mechanism of coupling in SPPS involves the activation of the Nα-protected amino acid, in this case, this compound, followed by nucleophilic attack by the free amino group of the resin-bound peptide. The imidazole (B134444) side chain of histidine, if unprotected, can interfere with this process by reacting with the activated carboxyl group to form an acylimidazole intermediate. While this intermediate is reactive and the acyl group is typically transferred to the desired amino group in the next coupling step, it can reduce the concentration of the activated acid available for coupling, potentially leading to incomplete reactions. peptide.com

The use of Z-protection on the α-amino group is less common in modern Fmoc-based SPPS, which is the predominant method today. However, understanding the coupling of Z-protected amino acids is still relevant for certain applications and for historical context. The coupling efficiency in SPPS can be affected by factors such as the choice of resin, the coupling reagents, and the peptide sequence itself. Aggregation of the growing peptide chain on the resin can hinder the accessibility of the N-terminal amine, leading to incomplete coupling. peptide.com

As previously discussed, a major side reaction involving histidine is racemization. Protecting the imidazole side chain is the most effective way to prevent this. peptide.compeptide.com The use of a Z-group on the α-amino group, in conjunction with an appropriate side-chain protecting group, provides a robust strategy for maintaining the stereochemical integrity of the histidine residue throughout the synthesis.

Another significant side reaction is the formation of diketopiperazines (DKPs). This intramolecular cyclization can occur at the dipeptide stage, leading to the cleavage of the peptide from the resin and termination of the chain. nih.gov While the Nα-protecting group is removed to allow for chain elongation, the nature of the amino acid sequence and the reaction conditions play a significant role in DKP formation. The use of pre-formed dipeptides or specific coupling strategies can help to minimize this side reaction.

The presence of an unprotected imidazole side chain can also lead to other complications, such as side-chain acylation. peptide.com By employing a suitable protecting group on the imidazole ring, this side reaction can be effectively prevented, ensuring that the peptide chain elongates as intended. Therefore, while the Z-group on the α-amino position serves its primary purpose, it is the comprehensive protection strategy for the histidine residue that is key to mitigating a variety of side reactions and ensuring the successful synthesis of the target peptide.

Emerging Synthetic Routes and Catalyst Development for this compound Production

The synthesis of N-benzyloxycarbonyl-DL-histidine (this compound) and its analogs is continuously evolving, with researchers focusing on developing more efficient, selective, and environmentally benign methodologies. Emerging routes often leverage novel catalytic systems and reaction conditions to improve yields and simplify procedures.

Recent advancements have explored the use of ultrasound-assisted synthesis, a technique that aligns with the principles of green chemistry by enhancing reaction efficiency and reducing energy consumption. mdpi.com Sonochemistry can accelerate reaction kinetics, minimize the formation of byproducts, and allow for the use of greener solvents. mdpi.com For instance, ultrasound irradiation has been successfully applied to significantly reduce reaction times in the synthesis of related heterocyclic compounds. mdpi.com

Another area of development is the application of photocatalysis, which utilizes light to drive chemical reactions. acs.org Photoinduced, metal-free amination reactions represent a promising alternative for constructing complex amino acid derivatives. acs.org These methods often rely on the in situ formation of electron-donor-acceptor (EDA) complexes that act as single-electron transfer (SET) catalysts under mild conditions. acs.org

The development of novel catalysts is central to modern synthetic strategies. While traditional methods may rely on established catalysts like palladium on carbon for hydrogenation steps chemicalbook.commdpi.com, newer approaches explore a wider range of options. Organocatalysts and metal catalysts are being used to facilitate key transformations such as diastereoselective [3+2] cycloadditions and ring annulations in the synthesis of complex heterocyclic structures related to amino acids. rsc.org Atomically dispersed transition metal catalysts on carbon substrates are also being investigated for their high activity and efficiency in various chemical reactions. mdpi.com The choice of catalyst and reaction conditions is critical and is often optimized to maximize yield and purity.

The table below summarizes various catalytic systems and reaction conditions reported for the synthesis of histidine derivatives, which are analogous to the synthesis of this compound.

Table 1: Overview of Catalytic Systems in the Synthesis of Histidine Analogs

Catalyst System Reactants/Reaction Type Key Conditions Outcome/Yield Reference
Palladium black Hydrogenolysis of a protected histidine precursor Cyclohexene/methanol (1/1), reflux 84.5% yield of L-Histidine chemicalbook.com
Organocatalysts/Metal catalysts Decarboxylative C–N coupling of prolines Diastereoselective [3 + 2] cycloaddition Provides sustainable routes to N-heterocycles rsc.org
Ultrasound irradiation Cyclization and cross-coupling reactions Aqueous medium, 50°C Significant reduction in reaction time, improved yields (e.g., up to 95%) mdpi.com
In situ-formed EDA complex Photoinduced amination of α-hydroxy ketones 2 x 440 nm LED irradiation, room temperature Facile access to structurally diverse α-amino ketones acs.org

Purification and Isolation Methodologies for Synthetic this compound

A common initial step involves liquid-liquid extraction to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases, such as water and an organic solvent like ethyl acetate or n-butanol. chemicalbook.comnih.govrsc.org The pH of the aqueous layer may be adjusted to facilitate the separation of the amino acid derivative. chemicalbook.com Following extraction, the organic layers are typically dried over a desiccant like magnesium sulfate (B86663) (MgSO₄) and concentrated in vacuo to yield the crude product. chemicalbook.commdpi.com

Chromatographic techniques are the cornerstone of purification for this compound and its analogs. Column chromatography using silica (B1680970) gel is a widely used method to separate compounds based on their polarity. acs.orgmdpi.com The choice of eluent (solvent system), such as a mixture of dichloromethane (B109758) and methanol, is optimized to achieve effective separation. mdpi.com For certain compounds, other stationary phases like neutral alumina (B75360) or specialized polymers (e.g., Amberlite XAD resins) may be utilized. nih.govrsc.org Size-exclusion chromatography is another technique employed for separating molecules based on their size. rsc.org

Recrystallization is often used as a final purification step to obtain a highly pure crystalline product. This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the solution. rsc.org The purity of the final product is typically assessed using techniques like Thin-Layer Chromatography (TLC) and confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.commdpi.com

The table below outlines common purification techniques used for histidine derivatives and related compounds.

Table 2: Summary of Purification and Isolation Techniques

Technique Description Typical Application Reference
Liquid-Liquid Extraction Separates compounds based on their relative solubilities in two different immiscible liquids (e.g., water and an organic solvent). Initial workup to remove water-soluble or organic-soluble impurities. chemicalbook.comnih.gov
Column Chromatography Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel, alumina) as a mobile phase flows through. Primary method for separating the target compound from byproducts and unreacted starting materials. acs.orgmdpi.comnih.gov
Recrystallization A technique to purify solids, where the crude material is dissolved in a hot solvent and then cooled to allow pure crystals to form. Final purification step to obtain a product of high purity. rsc.org
Filtration A mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass. Used to collect crystalline products after recrystallization or to remove solid impurities/catalysts (e.g., filtration over Celite). chemicalbook.commdpi.com

| Evaporation/Concentration in vacuo | Removal of solvents under reduced pressure to isolate the non-volatile product. | Used to concentrate solutions after extraction or chromatography. | chemicalbook.commdpi.com |

Biochemical Roles and Mechanistic Investigations of Z Dl His Oh

Z-DL-His-OH as a Critical Intermediate in Histamine-Related Biochemical Pathways

The amino acid L-histidine is the direct precursor for the biosynthesis of histamine (B1213489), a critical biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission. nih.govnumberanalytics.com This conversion is a one-step decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC), which requires pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor. youtube.comyoutube.com The resulting histamine is then stored or released to exert its physiological effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). numberanalytics.com

Within this biological context, N-α-benzyloxycarbonyl-DL-histidine (this compound) does not function as a natural endogenous intermediate. Instead, its significance arises from its use as a synthetic tool in biochemical research. As a derivative of histidine with a bulky benzyloxycarbonyl ("Z") group protecting the alpha-amino group, it serves as a valuable compound for investigating the mechanisms of histamine synthesis and function. The presence of the Z-group blocks the primary amine necessary for enzymatic recognition, making this compound a useful probe or inhibitor in studies of histamine-related pathways. medchemexpress.com

The primary enzymatic transformation in the histamine pathway is the decarboxylation of histidine by L-histidine decarboxylase (HDC). nih.govnih.gov The structure of this compound, specifically the N-terminal protecting group, prevents it from acting as a substrate for HDC. The enzyme's active site is tailored to recognize the specific structure of L-histidine, and the large, sterically hindering Z-group on the α-amino nitrogen precludes proper binding and subsequent catalysis. youtube.com

This characteristic has significant research implications. By being unable to convert to histamine, this compound can be used in experimental systems to study the effects of histidine itself without the confounding variable of its conversion to histamine. For instance, in studies investigating the metabolic fate of histidine through alternative pathways, such as transamination to produce imidazole-4-acetic acid, using this compound could help isolate these pathways from the prominent histamine synthesis route. sigmaaldrich.com Furthermore, its structural similarity to histidine allows it to be studied as a potential competitive inhibitor of HDC or other histidine-utilizing enzymes, providing insights into enzyme-substrate binding requirements and active site architecture.

EnzymeNatural SubstrateAction on this compoundResearch Implication
L-histidine decarboxylase (HDC) L-HistidineNo significant enzymatic conversion due to N-α-benzyloxycarbonyl group.Can be used to study histamine-independent roles of histidine; potential as a competitive inhibitor for mechanistic studies. nih.govyoutube.com
Histidine ammonia-lyase (HAL) L-HistidineLikely no or very low activity due to N-α protection.Allows for isolating and studying specific metabolic pathways of histidine by blocking others. nih.gov

Explorations into Chelation Properties and Metal Ion Interactions in Biochemical Contexts

The ability of amino acids and their derivatives to chelate metal ions is fundamental to numerous biochemical processes, including enzymatic catalysis, protein structure stabilization, and metal ion transport. Nα-Carbobenzyloxy-L-histidine (Z-L-His-OH), a derivative of the amino acid histidine, possesses unique chelation characteristics primarily dictated by its imidazole (B134444) side chain and the presence of the N-terminal benzyloxycarbonyl protecting group.

Histidine itself is one of the most potent metal ion coordinators among the natural amino acids. nih.gov It can act as a versatile tridentate ligand, utilizing the lone pair electrons on the two nitrogen atoms of its imidazole ring, the α-amino group, and the α-carboxylate group to form stable complexes with a variety of metal ions. nih.govmdpi.com The imidazole ring, in particular, often serves as the primary site for metal ion coordination. nih.gov However, in this compound, the α-amino group is acylated with a benzyloxycarbonyl group, which prevents this nitrogen from participating in metal coordination. Consequently, this compound typically functions as a bidentate ligand, coordinating metal ions through one of the imidazole ring nitrogens and the carboxylate oxygen.

The interaction between histidine and its derivatives with metal ions is highly dependent on pH. mdpi.com Metal binding to the imidazole ring can only occur when at least one of its nitrogen atoms is deprotonated. mdpi.com This makes the chelation process ineffective under strongly acidic conditions. mdpi.com As the pH increases towards neutral and alkaline values, deprotonation of the imidazole ring and the carboxylic acid group facilitates the formation of stable metal complexes. researchgate.netacs.org

Research into histidine-containing peptides and proteins has provided significant insights into the metal-coordinating behavior relevant to this compound. The imidazole side chain is a crucial anchor for metal ions like copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). mdpi.comrsc.org The geometry and stability of the resulting complexes are influenced by the specific metal ion involved. For instance, Zn²⁺ often prefers a tetrahedral coordination geometry, whereas Ni²⁺ tends to form square pyramidal or octahedral complexes. mdpi.com

Studies on the interaction between histidine and Zn(II) have shown that at neutral pH (around 7.5), a single zinc ion can be hexa-coordinated by two histidine molecules, involving the amino nitrogen, carboxylate oxygen, and one of the imidazole nitrogens from each molecule. researchgate.netacs.org Given the blocked amino group in this compound, its chelation with zinc would likely involve different stoichiometry or coordination geometry. Similarly, histidine is known to form strong complexes with Cu(II). The specific coordination can vary, but often involves the imidazole and amino nitrogens, forming stable five- or six-membered rings. In this compound, a different chelation arrangement involving the imidazole nitrogen and the carboxylate group would be expected.

The chelation properties of histidine are pivotal in biological systems. For example, histidine residues are central to the function of many metalloproteins and are used in polyhistidine-tags for the purification of recombinant proteins via immobilized metal-ion affinity chromatography (IMAC). rsc.org The ability of histidine to chelate nickel is fundamental to this widely used biochemical technique. rsc.orgnih.gov Furthermore, histidine has been shown to play a protective role against the toxicity of certain metals, such as zinc and nickel, through direct chelation. nih.gov

While direct experimental data on the chelation of various metal ions by this compound is limited, the extensive research on histidine provides a strong basis for understanding its potential interactions. The primary coordinating role of the imidazole side chain is preserved, while the modification of the α-amino group alters the potential denticity and stereochemistry of the resulting metal complexes.

Data on Histidine-Metal Ion Interactions

The following table summarizes the known coordination characteristics of the unmodified amino acid histidine with various divalent transition metal ions, which serves as a foundational model for predicting the behavior of its derivatives like this compound.

Metal IonTypical Coordination Sites on HistidineCoordination Geometry PreferenceBiochemical Relevance/ContextReference
Copper (Cu²⁺)Imidazole nitrogen, α-amino nitrogen, carboxylate oxygenSquare planar, Square pyramidal, OctahedralComponent of many enzymes, plays a role in oxidative stress and catalysis. Histidine is a key ligand in copper-binding proteins. nih.govrsc.org
Zinc (Zn²⁺)Imidazole nitrogen, carboxylate oxygen, α-amino groupTetrahedralStructural role in zinc finger proteins, catalytic role in enzymes like carbonic anhydrase. Histidine is a common ligand for zinc. mdpi.comresearchgate.netijtsrd.com
Nickel (Ni²⁺)Imidazole nitrogen, α-amino nitrogen, carboxylate oxygenSquare pyramidal, OctahedralUsed in immobilized metal-ion affinity chromatography (IMAC) for purifying histidine-tagged proteins. Histidine chelation is key to this process. mdpi.comnih.gov
Cobalt (Co²⁺)Imidazole nitrogen, α-amino nitrogen, carboxylate oxygenOctahedralComponent of vitamin B12, involved in various enzymatic reactions. Histidine can form stable complexes with cobalt. mdpi.comrsc.org
Iron (Fe²⁺/Fe³⁺)Imidazole nitrogenOctahedralHistidine is a ligand in heme proteins like hemoglobin and myoglobin, crucial for oxygen transport. mdpi.com
Manganese (Mn²⁺)Imidazole nitrogen, carboxylate oxygenOctahedralCofactor for various enzymes, including some hydrolases, kinases, and ligases. mdpi.com

Applications of Z Dl His Oh in Pharmaceutical and Biomedical Research

Role in the Design and Synthesis of Advanced Peptide-Based Therapeuticsresearchgate.netmdpi.com

The design of modern peptide-based drugs relies on precise chemical synthesis methods to achieve desired biological activity, specificity, and stability. mdpi.comnih.gov Z-DL-His-OH plays a crucial role as a protected amino acid derivative in the foundational stages of peptide synthesis. The histidine residue, with its unique imidazole (B134444) side chain, is a common component of biologically active peptides, contributing to their structure, function, and ability to interact with physiological targets.

The use of protecting groups like the carbobenzyloxy (Z) group is a cornerstone of techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis. researchgate.net These methods allow chemists to construct peptides with a specific sequence, which is essential for their therapeutic function. mdpi.com By temporarily blocking the reactive amino group of histidine, this compound ensures that the correct peptide bonds are formed in a predetermined order. Once the synthesis is complete, the Z-group can be removed to yield the final, active peptide. This systematic approach has been instrumental in overcoming historical limitations of peptide drugs, such as poor stability, and has accelerated the discovery and clinical translation of new therapeutic agents. mdpi.comnih.gov

The development of treatments for neurological disorders is a significant area of pharmaceutical research, with peptide-based therapeutics emerging as a promising class of drugs. nih.govosu.edu These disorders, which include Alzheimer's disease, Parkinson's disease, and multiple sclerosis, represent a major global health burden. nih.gov Peptides are explored for these conditions due to their high specificity and ability to modulate complex biological pathways that are often difficult to target with traditional small molecules. nih.gov

The synthesis of these investigational neuroactive peptides often requires the incorporation of histidine residues. The imidazole side chain of histidine can participate in crucial biological interactions, including metal ion chelation and proton transfer, which are relevant in the pathophysiology of several neurological conditions. mdpi.com For instance, zinc homeostasis is critical for normal brain function, and its dysregulation is implicated in various neurological diseases. mdpi.com As a precursor for incorporating histidine into peptide chains, this compound is an essential tool for researchers synthesizing novel peptides aimed at neurological targets. The ability to create custom peptides allows for the exploration of new therapeutic strategies, such as disrupting pathological protein-protein interactions or mimicking the activity of endogenous neuroprotective molecules. osu.edu

Table 1: Examples of Histidine-Containing Peptides in Neurological Research This table is for illustrative purposes to show the context in which histidine-containing peptides are studied. This compound is a potential building block for the synthesis of such peptides.

Peptide/Peptide Class Neurological Target/Disorder Rationale for Histidine Inclusion
Amyloid-beta (Aβ) fragments Alzheimer's Disease Histidine residues in Aβ are involved in metal ion (Cu2+, Zn2+) binding, which modulates peptide aggregation and oxidative stress.
Neuropeptide W Neuroendocrine Regulation, Stress Histidine is part of the conserved N-terminal sequence essential for receptor binding and biological activity.
Histatin-1 Neuroprotection Studies suggest potential neuroprotective roles against ischemia/reperfusion injury in the brain.
Carnosine (β-alanyl-L-histidine) Neuroprotection, Anti-glycation Acts as an antioxidant and anti-glycation agent, with potential therapeutic effects in neurodegenerative diseases and cognitive decline. nih.gov

Development of Functionalized Amino Acid Derivatives for Therapeutic Applicationsnih.gov

Functionalized amino acids are pivotal in medicinal chemistry for designing novel therapeutic agents, including anticancer and antimicrobial compounds. nih.gov By modifying the basic structure of an amino acid, researchers can create new chemical entities (pharmacophores) with enhanced activity, selectivity, and improved pharmacokinetic properties. This compound is itself an example of a functionalized amino acid, where the amino group is modified with a carbobenzyloxy moiety.

This functionalization is the first step in a broader strategy to build complex molecules. The protected histidine can be further modified at its carboxyl group or its imidazole side chain to create a diverse array of derivatives. These derivatives can be used as scaffolds to synthesize peptidomimetics or other small molecules designed to interact with specific biological targets. For example, research has shown that new series of functionalized amino acid derivatives can be synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines, demonstrating the potential of this approach in drug discovery. nih.gov

Preclinical studies form a critical bridge between initial chemical synthesis and potential clinical applications. For compounds derived from or related to this compound, such as peptides containing a histidine residue, this stage involves extensive evaluation of their biological activity and properties in laboratory and animal models. dovepress.com

The process typically involves a series of in vitro assays to determine the compound's effect on cell lines (e.g., cancer cells, neurons) and its interaction with target receptors or enzymes. nih.gov This is followed by in vivo studies in animal models, such as zebrafish or mice, to understand the compound's behavior within a living organism and to validate its therapeutic potential for specific diseases, including rare neurological disorders. mdpi.com Although this compound is a starting material, the stability and activity of the final peptide or derivative are paramount. Preclinical research investigates these characteristics to select the most promising candidates for further development. For instance, studies might assess how a histidine-containing peptide, synthesized using this compound, affects tumor growth or inflammatory responses in an animal model. dovepress.com

Table 2: Illustrative Preclinical Evaluation of Functionalized Amino Acid Derivatives This table provides a general overview of the types of preclinical studies conducted on compounds derived from functionalized amino acids.

Evaluation Stage Purpose Example Activity Assessed Model System
In Vitro Assess biological activity and mechanism of action at the cellular level. Cytotoxicity against cancer cells, enzyme inhibition, receptor binding affinity, antioxidant capacity. Human cell lines (e.g., cancer, neuronal), isolated enzymes. nih.gov
In Vivo Evaluate efficacy, and behavior in a whole organism. Tumor growth inhibition, reduction of inflammatory markers, improvement in cognitive function. Mouse models of cancer, rat models of neurological injury.
Pharmacokinetics Determine the absorption, distribution, metabolism, and excretion (ADME) profile. Half-life in plasma, tissue distribution, metabolic stability. Animal models (e.g., rat, mouse).

Research on Drug Formulation Enhancement and Stabilityresearchgate.net

The stability of a pharmaceutical product is a critical attribute that ensures its safety and efficacy throughout its shelf life. researchgate.net For peptide-based drugs, which are often susceptible to degradation, formulation science plays a vital role. Research in this area focuses on developing formulations that protect the active pharmaceutical ingredient (API) from chemical and physical degradation.

Peptides containing sensitive amino acids like histidine can be prone to degradation pathways such as oxidation. basicmedicalkey.com The imidazole ring of histidine can be oxidized, potentially leading to a loss of biological activity. Formulation strategies to mitigate this include the addition of antioxidants, the use of chelating agents to sequester metal ions that catalyze oxidation, and controlling the pH of the solution. basicmedicalkey.comnih.gov Research has shown that adjusting the pH to a range of maximum stability is a common and effective method to prevent hydrolysis of susceptible chemical groups within a drug molecule. basicmedicalkey.com Furthermore, controlling the oxygen levels in the product's container, for example by using a nitrogen headspace, can significantly improve the stability of oxidation-sensitive drugs. nih.gov While this compound is used in synthesis, understanding the inherent stability of the histidine residue it provides is crucial for the successful formulation of the final peptide drug.

Table 3: Common Strategies to Enhance Stability of Peptide Formulations

Degradation Pathway Stabilizing Strategy Mechanism of Action Reference
Oxidation Addition of Antioxidants (e.g., N-acetylcysteine, sodium sulfite) Antioxidants are preferentially oxidized, thereby protecting the drug substance. nih.gov
Control of Headspace Oxygen Reducing molecular oxygen in the vial minimizes the potential for oxidative reactions. nih.gov
Addition of Chelating Agents (e.g., EDTA) Sequesters trace metal ions (e.g., Fe, Cu) that can catalyze oxidation reactions. basicmedicalkey.com
Hydrolysis pH Optimization Formulation at the pH of maximum stability minimizes acid or base-catalyzed hydrolysis. basicmedicalkey.com
Lyophilization (Freeze-Drying) Removal of water prevents hydrolytic degradation in the solid state.
Aggregation Use of Excipients (e.g., sugars, polysorbates) Stabilizers can prevent peptide molecules from unfolding and sticking together.

Advanced Analytical Methodologies for Z Dl His Oh and Its Research Intermediates

High-Resolution Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. chemguide.co.uk High-resolution techniques are indispensable for the quality control of Z-DL-His-OH.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds and intermediates due to its high resolution, sensitivity, and quantitative accuracy. americanpharmaceuticalreview.comnih.gov For this compound, reverse-phase HPLC (RP-HPLC) is the most common method, allowing for the separation of the main compound from starting materials, byproducts, and degradation products.

Purity Assessment: HPLC is used to determine the purity of synthesized this compound batches. chromforum.orgchromforum.org A validated method can provide precise and accurate quantification of the main peak area relative to any impurity peaks. nih.gov The presence of the benzyloxycarbonyl group and the aromatic imidazole (B134444) ring provides strong UV absorbance, making UV detection a suitable choice. thermofisher.com Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. Specifications for high-purity this compound often require levels exceeding 98%. thermofisher.com

Reaction Monitoring: During the synthesis of this compound (typically from DL-histidine and benzyl (B1604629) chloroformate), HPLC is an invaluable tool for real-time or near-real-time reaction monitoring. researchgate.netnih.gov Aliquots can be taken from the reaction mixture at various time points to track the consumption of the starting materials and the formation of the this compound product. acs.org This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry to maximize yield and minimize impurity formation.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical ConditionPurpose
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)The gradient elution effectively separates compounds with a range of polarities. TFA improves peak shape.
Flow Rate1.0 mL/minStandard flow rate for analytical separations.
DetectionUV at ~254 nm or 220 nmThe benzyl group provides strong absorbance at ~254 nm; the peptide bond and imidazole ring absorb at lower wavelengths.
Column Temperature30 °CEnsures reproducible retention times.
Injection Volume10 µLStandard volume for analytical HPLC.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively for the qualitative monitoring of chemical reactions. libretexts.orgbyjus.com It provides a quick snapshot of the reaction's progress by separating the components of a mixture based on their differential affinity for the stationary and mobile phases. chemguide.co.ukkhanacademy.org

In the synthesis of this compound, TLC is used to visualize the disappearance of the starting material (DL-histidine) and the appearance of the product. By spotting the reaction mixture alongside standards of the starting material and (if available) the product, a chemist can quickly assess the reaction's status. youtube.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. Due to the introduction of the nonpolar benzyloxycarbonyl group, this compound is significantly less polar than the parent amino acid, DL-histidine, and will thus have a higher Rf value in most common solvent systems.

Table 2: Example TLC Analysis for this compound Synthesis

ParameterCondition/Observation
Stationary PhaseSilica (B1680970) gel 60 F254 plate
Mobile PhaseDichloromethane (B109758):Methanol:Acetic Acid (e.g., 85:10:5)
VisualizationUV light (254 nm) and/or Ninhydrin stain
Expected Rf (DL-histidine)~0.1 (Visible with Ninhydrin)
Expected Rf (this compound)~0.5 (Visible under UV light)

Spectroscopic and Spectrometric Characterization Approaches

Spectroscopic methods provide detailed information about the molecular structure and composition of a substance by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. nih.govresearchgate.netslideshare.net Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. acs.org

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the histidine side chain (imidazole ring and β-CH₂), the α-proton, the benzylic protons (O-CH₂-Ph), and the aromatic protons of the benzyl group. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. It is used to confirm the carbon skeleton of this compound, with characteristic signals for the carbonyl carbons (both the carboxyl and the urethane), the carbons of the imidazole and benzene (B151609) rings, and the aliphatic carbons. illinois.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (COOH)-~173-175
Urethane Carbonyl (N-COO-C)-~156-158
α-CH~4.4-4.6~54-56
β-CH₂~3.1-3.3~28-30
Imidazole C2~7.7-7.9~135-137
Imidazole C4/5~6.9-7.1~116-118 & ~133-134
Benzylic CH₂~5.1-5.2~67-69
Benzyl Aromatic CH~7.2-7.4~128-136

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight of a compound. savemyexams.com Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile biomolecules like protected amino acids, as it usually produces intact molecular ions with minimal fragmentation. researchgate.netnih.govnih.gov

For this compound (Molecular Formula: C₁₄H₁₅N₃O₄), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. europa.eu In positive ion mode, the expected quasi-molecular ion would be [M+H]⁺. Fragmentation patterns, if induced, can provide further structural information. uab.edu

Table 4: Expected ESI-MS Data for this compound

ParameterExpected Value
Molecular FormulaC₁₄H₁₅N₃O₄
Exact Mass (Monoisotopic)289.1063 g/mol
Expected Ion (ESI+)[M+H]⁺
Expected m/z (ESI+)290.1141
Expected Ion (ESI-)[M-H]⁻
Expected m/z (ESI-)288.0985

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance in solution. researchgate.net It is a simple, robust, and widely available technique often used for quantitative analysis based on the Beer-Lambert law. libretexts.orgsemanticscholar.org

While not as specific as HPLC, UV-Vis spectroscopy can be used for rapid concentration determination of pure this compound in solution. The strong absorbance is primarily due to the π → π* transitions within the aromatic benzyl group and the imidazole ring. iosrjournals.org Histidine itself has a UV absorbance maximum around 210 nm. sielc.com The presence of the benzyloxycarbonyl group introduces a strong absorption band characteristic of the benzene ring, typically around 254-260 nm. researchgate.net By creating a calibration curve using standards of known concentration, the concentration of an unknown pure sample can be determined by measuring its absorbance. acs.org

Table 5: Outline for Quantitative Analysis of this compound by UV-Vis Spectroscopy

StepProcedure
1. Wavelength SelectionScan a known sample of this compound from ~200-400 nm to determine the wavelength of maximum absorbance (λmax), likely ~257 nm.
2. Standard PreparationPrepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol (B145695) or methanol).
3. Calibration CurveMeasure the absorbance of each standard solution at λmax. Plot Absorbance vs. Concentration.
4. Sample AnalysisMeasure the absorbance of the unknown sample solution at λmax.
5. Concentration DeterminationUse the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the unknown sample.

Validation of Analytical Procedures in this compound Research

The validation of analytical procedures is a critical process in pharmaceutical development and research, ensuring that a specific method is suitable for its intended purpose. youtube.com For this compound and its intermediates, this process substantiates the reliability, quality, and consistency of analytical results. youtube.com The validation framework is guided by the International Council for Harmonisation (ICH) guidelines, which outline key parameters to be evaluated. certified-laboratories.com These include accuracy, precision, linearity, range, detection limits, and specificity. youtube.comcertified-laboratories.com Properly validated methods are fundamental for the reliable characterization of this compound, including purity assessments and the quantification of related impurities. almacgroup.com

Assessment of Accuracy and Precision

Accuracy and precision are cornerstone validation parameters that measure the quality of analytical data. Accuracy represents the closeness of test results to a true or accepted reference value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com

Accuracy is typically assessed by determining the recovery of a known amount of analyte (this compound) spiked into a sample matrix. The results are expressed as a percentage of recovery. For amino acid analysis, absolute recovery accuracies of better than 5% are often achievable with methods like High-Performance Liquid Chromatography (HPLC). nih.gov A common approach involves analyzing a minimum of nine determinations across the specified range (e.g., three concentration levels with three replicates each). youtube.com

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. youtube.com

Repeatability (Intra-assay Precision) examines the precision under the same operating conditions over a short interval. It is assessed by performing multiple measurements (e.g., a minimum of 6 or 9 determinations) of a sample of this compound. youtube.com

Intermediate Precision describes the variations within the same laboratory, considering factors like different days, different analysts, or different equipment. youtube.com

Reproducibility measures the precision between different laboratories, although this is not always required if intermediate precision is established. youtube.com

Precision is expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) of the measurements. msu.edu For peptide analysis, an RSD of less than 2% is often considered indicative of good system applicability. researchgate.net

Table 1: Representative Data for Accuracy and Precision of a this compound Analytical Method

Validation ParameterConcentration LevelAcceptance CriteriaHypothetical Result
Accuracy (% Recovery) Low (80%)98.0% - 102.0%99.5%
Medium (100%)98.0% - 102.0%100.2%
High (120%)98.0% - 102.0%99.8%
Precision (% RSD)
Repeatability (n=6)100%≤ 1.0%0.5%
Intermediate Precision100%≤ 2.0%1.2%

Determination of Linearity and Dynamic Range

Linearity and range are crucial for quantifying the amount of this compound in a sample.

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. aatbio.com This is determined by analyzing a series of dilutions of a this compound standard. The results are plotted as signal versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of 0.999 or greater typically being desired. researchgate.net

The Dynamic Range of an analytical method refers to the interval between the upper and lower concentration of the analyte that can be determined with suitable precision, accuracy, and linearity. msu.eduut.ee The lower boundary of the dynamic range is the Limit of Quantitation (LOQ), while the upper boundary is the concentration at which the signal response begins to plateau or deviate from linearity. iupac.org For some advanced techniques like HPLC/MS/MS, strategies such as monitoring multiple product ions can be employed to expand the linear dynamic range. nih.gov

Table 2: Example of Linearity Data for this compound Analysis

Concentration (µg/mL)Instrument Response (Peak Area)
1015,230
2537,890
5075,120
75112,800
100150,500
125188,450
Linearity Results Value
Correlation Coefficient (r²)0.9999
Slope1502.5
Y-intercept185.7

Establishing Detection and Quantitation Limits

The sensitivity of an analytical method is defined by its detection and quantitation limits.

The Limit of Detection (LOD) is the lowest amount of this compound in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. nih.gov It is the concentration that provides a signal that is reliably distinguishable from the background noise, often defined as a signal-to-noise ratio of 3:1. youtube.com

The Limit of Quantitation (LOQ) is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is a critical parameter for the analysis of impurities. A common benchmark for the LOQ is a signal-to-noise ratio of 10:1. sepscience.com

Both LOD and LOQ can be determined based on the standard deviation of the response and the slope of a calibration curve constructed at low concentrations. loesungsfabrik.deund.edu The formulas recommended by the ICH are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. sepscience.comloesungsfabrik.de

Table 3: Hypothetical Detection and Quantitation Limits for this compound

ParameterMethod of DeterminationTypical Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise (3:1)0.05
Limit of Quantitation (LOQ) Signal-to-Noise (10:1)0.15

Research on Z Dl His Oh Derivatives and Structural Analogs

Synthesis and Biochemical Evaluation of Nα- and Nim-Protected Histidine Analogs

The synthesis and evaluation of histidine analogs with protection at the α-amino (Nα) and imidazole (B134444) nitrogen (Nim) are fundamental in peptide chemistry. The choice of protecting group is critical as the imidazole side chain of histidine can be a source of side reactions during peptide synthesis.

The Z group is traditionally used in solution-phase peptide synthesis and is removable by hydrogenolysis or strong acids. peptide.com In contrast, the Fmoc group is the cornerstone of the more contemporary orthogonal SPPS strategy, prized for its lability under mild basic conditions, typically with piperidine. nih.gov This allows for the use of acid-labile side-chain protecting groups and resin linkers. nih.gov

The imidazole moiety of histidine, if unprotected, can lead to racemization and other side reactions during coupling. peptide.com Therefore, protection of one of the imidazole nitrogens (at the π or τ position) is often necessary. The compatibility of the Nim-protecting group with the Nα-protecting group (Z or Fmoc) is a key consideration. For instance, trityl (Trt) is a common Nim-protecting group used in conjunction with Fmoc chemistry due to its acid lability. peptide.com

A comparative analysis highlights the trade-offs between the two approaches. While Fmoc chemistry generally offers milder deprotection conditions for the α-amino group, the synthesis of Fmoc-protected amino acids can sometimes be more complex and costly than their Z-protected counterparts. nih.gov Furthermore, the choice of protecting group can influence the atom economy of the synthesis, with the elimination of side-chain protecting groups being critical for improving sustainability. rsc.org

Protecting GroupNα-Deprotection ConditionsCommon Nim-Protecting GroupsPrimary Application
Z (Benzyloxycarbonyl) Hydrogenolysis, Strong Acid (e.g., HBr/AcOH)Tos (Tosyl)Solution-phase peptide synthesis
Fmoc (9-Fluorenylmethoxycarbonyl) Mild Base (e.g., Piperidine)Trt (Trityl), Mtt (4-Methyltrityl), Bum (tert-Butoxymethyl)Solid-phase peptide synthesis (SPPS)

The development of specific Nim-protecting groups is crucial for fine-tuning the properties of histidine derivatives. The tert-butoxymethyl (Bum) group is one such example that has been explored. The synthesis of Z-His(3-Bum)-OH and its regioisomer Z-His(1-Bum)-OH has been described, highlighting the challenges and strategies for regioselective protection. bris.ac.uk

The synthesis involves the reaction of Z-His-OMe with a Bum-donating reagent, which typically yields a mixture of the 3-Bum and 1-Bum isomers. These regioisomers can be separated chromatographically. The separation is aided by the differing polarities of the two isomers, which may be attributed to the potential for an intramolecular hydrogen bond in the 1-isomer. bris.ac.uk Subsequent saponification of the separated methyl esters yields the desired Z-His(3-Bum)-OH and Z-His(1-Bum)-OH. bris.ac.uk

The biochemical evaluation of these derivatives often involves their incorporation into peptides to assess their stability and the potential for side reactions. For example, the Bum group is cleaved under acidic conditions, and the choice of scavenger is important to prevent side reactions with other sensitive amino acid residues in the peptide sequence. bris.ac.uk

DerivativePosition of Bum GroupKey Synthetic Step
Z-His(3-Bum)-OH Nim-3 (τ-position)Chromatographic separation of regioisomers followed by saponification. bris.ac.uk
Z-His(1-Bum)-OH Nim-1 (π-position)Chromatographic separation of regioisomers followed by saponification. bris.ac.uk

Structure-Activity Relationship (SAR) Studies of Z-DL-His-OH Analogs in Biological Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govdrugdesign.org For this compound analogs, SAR studies would typically involve synthesizing a series of related compounds with systematic modifications and evaluating their effects in a biological assay.

Key structural modifications for SAR studies of histidine analogs could include:

Alterations to the imidazole ring: This could involve substitution at different positions of the ring to modulate its electronic properties, steric bulk, and hydrogen bonding capacity.

Modification of the amino acid backbone: Changes to the stereochemistry (D- vs. L-histidine), or the introduction of constraints to limit conformational flexibility could be explored.

Variation of the Nα- and Nim-protecting groups: Assessing how different protecting groups influence biological activity, either directly or by affecting properties like cell permeability and metabolic stability.

While specific SAR studies focused solely on this compound analogs are not extensively documented in publicly available literature, the principles of SAR are widely applied in the development of peptide-based drugs and probes where histidine is a key component. nih.govnih.gov For instance, the modification of histidine residues in bioactive peptides can significantly impact their potency and selectivity. nih.gov The imidazole side chain's ability to act as a proton donor or acceptor and to coordinate with metal ions makes it a frequent target for modification in SAR studies. nih.govbohrium.com

Development of Novel Histidine-Based Scaffolds for Chemical and Biological Applications

The unique properties of the histidine side chain make it an attractive building block for the development of novel molecular scaffolds with diverse applications in chemistry and biology. nih.govbohrium.com Histidine-rich peptides and their derivatives are known to be involved in a variety of biological processes, including metal ion binding and enzymatic catalysis. bohrium.com

The development of novel histidine-based scaffolds often leverages the self-assembly properties of histidine-containing molecules. For example, amphiphilic histidine-based oligopeptides have been shown to form pH-responsive nanofibrils, which have potential applications in biotechnology and biomedicine. acs.org The inclusion of other amino acids, such as aromatic residues, can be used to modulate the self-assembly process and the properties of the resulting nanomaterials. acs.org

Furthermore, the imidazole ring of histidine can be used as a versatile handle for chemical modification, allowing for the construction of complex molecular architectures. For example, "click chemistry" reactions have been used to create triazole-containing analogs of histidine, known as aza-histidines, which can be incorporated into peptides to create novel peptidomimetics. mdpi.com These modified scaffolds can exhibit altered biological activities and improved stability compared to their natural counterparts. The development of such scaffolds is a vibrant area of research with potential applications in drug discovery, materials science, and catalysis. nih.govbohrium.com

Future Research Trajectories and Emerging Applications of Z Dl His Oh

Exploration in Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis leverages the high selectivity of enzymes as biocatalysts with the versatility of traditional organic chemistry to create efficient and sustainable synthetic routes. acs.orgacs.org This approach is particularly valuable for producing complex molecules like pharmaceuticals and natural products. nih.govnih.gov Future research is poised to explore the integration of Z-DL-His-OH into chemoenzymatic cascades.

Enzymes such as lipases, proteases, and P450 monooxygenases are increasingly used for their ability to perform reactions with high regio- and stereoselectivity under mild conditions, often bypassing the need for complex protecting group strategies. acs.orgacs.orgnih.gov For this compound, research could focus on using enzymes for the selective modification of the histidine side chain or for its incorporation into larger molecules. For instance, hydrolases could be engineered to selectively remove the Z-group under specific, non-standard conditions, or oxidoreductases could be used to functionalize the imidazole (B134444) ring while the alpha-amino group remains protected.

An emerging area is the use of enzyme cascades where multiple biocatalysts work in a one-pot reaction to build complex structures. mdpi.comresearchgate.net this compound could serve as a starting material in such cascades. For example, one enzyme could catalyze the esterification of its carboxyl group, followed by another enzyme acting on the imidazole ring, leading to novel, multifunctional building blocks for drug discovery and materials science. This strategy can shorten synthetic routes and reduce waste compared to purely chemical methods. acs.org

Table 1: Potential Chemoenzymatic Applications for this compound

Enzyme Class Potential Reaction with this compound Application Area Supporting Principle Source
Hydrolases (e.g., Lipases) Selective esterification or amidation at the C-terminus. Synthesis of peptide fragments, functionalized monomers. acs.org
Oxidoreductases (e.g., P450s) Regioselective hydroxylation of the imidazole ring. Creation of novel amino acid derivatives for drug development. acs.orgnih.gov
Lyases Addition or removal of functional groups from the side chain. Synthesis of unnatural amino acids. nih.gov

Integration with Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling have become indispensable tools for predicting molecular properties and guiding experimental research. mdpi.commdpi.com By applying these methods to this compound, researchers can gain deeper insights into its conformational behavior, reactivity, and interactions, thereby accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound, predicting the most likely sites for chemical attack and elucidating reaction mechanisms at a molecular level. nih.govacs.orgacs.org For example, DFT could predict how the electronic properties of the imidazole ring are modulated by the Z-protecting group, guiding the regioselective synthesis of N1- or N3-substituted histidine derivatives. nih.gov This predictive power can minimize trial-and-error experimentation and improve the efficiency of synthetic efforts.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its behavior in different solvent environments or when incorporated into a larger peptide or material. acs.org This is crucial for designing peptidomimetics or materials where the orientation of the histidine side chain is critical for function, such as in metal binding or catalysis. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this compound derivatives with their biological or material properties, enabling the rational design of new compounds with enhanced performance. mdpi.com

Table 2: Computational Approaches for Predictive Research on this compound

Computational Method Research Application Predicted Outcome Supporting Principle Source
Density Functional Theory (DFT) Reaction mechanism studies. Transition state energies, reaction pathways, regioselectivity. nih.govacs.org
Molecular Dynamics (MD) Conformational analysis in solution. Stable conformations, interaction with solvent, flexibility. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions. Active site interactions, catalytic mechanism. nih.gov

Potential in Novel Material Science and Nanotechnology Research

The unique properties of the histidine residue—namely its pH-responsive imidazole side chain and its ability to coordinate with metal ions—make it an attractive component for advanced materials and nanotechnology. nih.gov this compound provides a versatile building block for incorporating these functionalities into polymers, hydrogels, and nanoparticles.

In material science, this compound can be used as a monomer or functional additive in polymerization reactions. The Z-group provides a handle for controlled chemical linkage, while the histidine moiety can impart stimuli-responsive properties to the resulting material. For example, polymers containing histidine residues can exhibit changes in solubility or conformation in response to pH shifts, making them suitable for smart drug delivery systems or sensors. The use of bio-inspired building blocks is a growing trend in creating advanced, functional materials. semanticscholar.org

In nanotechnology, the metal-chelating ability of the histidine side chain is of particular interest. nih.gov this compound could be used to functionalize the surface of nanoparticles (e.g., gold, iron oxide), enhancing their stability and biocompatibility. mdpi.com Such functionalized nanoparticles have potential applications in medical imaging, diagnostics, and catalysis. acs.orgresearchgate.net For instance, nanowires or other nanostructures could be coated with histidine-containing peptides to create highly efficient catalysts or biosensors. acs.org The controlled synthesis on the nanoscale allows for the creation of materials with novel electrical, optical, and magnetic properties. researchgate.netzintellect.com

Interdisciplinary Research Initiatives in Advanced Chemical Biology

Chemical biology aims to understand and manipulate biological systems using chemical tools. nih.gov this compound, as a protected form of a key functional amino acid, is a valuable component in the synthesis of sophisticated chemical probes for exploring complex biological processes.

A primary application lies in the solid-phase synthesis of peptides designed to investigate biological functions. nih.govacs.org For example, peptides containing histidine are crucial for studying metal ion homeostasis, such as copper transport by the Ctr1 protein. nih.gov By incorporating this compound at specific positions, researchers can synthesize peptide fragments or mutants to probe the exact role of individual histidine residues in metal coordination and protein function.

Furthermore, the development of bioorthogonal chemistry—reactions that occur in living systems without interfering with native biochemical processes—opens up new possibilities. semanticscholar.org The imidazole side chain of histidine can be chemically modified post-synthesis after the removal of the Z-group. This allows for the site-specific attachment of fluorescent dyes, affinity tags, or drug molecules to a peptide or protein. lifetein.com These labeled biomolecules are critical for applications ranging from in-vivo imaging to targeted drug delivery and understanding protein-protein interactions. semanticscholar.org Interdisciplinary efforts combining synthesis, biochemistry, and cell biology will be essential to realize the full potential of these advanced research tools. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity of Z-DL-His-OH, and how should they be validated?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity analysis. Validate parameters including linearity (R² ≥ 0.99), accuracy (spiked recovery 95–105%), precision (%RSD < 2%), and limits of detection/quantification (LOD/LOQ). Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) and mass spectrometry (MS) should confirm structural integrity. For reproducibility, document column type, mobile phase composition, and calibration standards .

Q. What synthetic routes are commonly used for this compound preparation, and what are their key considerations?

  • Methodology : Racemic synthesis typically involves benzyloxycarbonyl (Z) group protection of histidine’s α-amine, followed by carboxyl activation. Key considerations include:

  • Avoiding racemization during coupling (use low-temperature conditions).
  • Purification via recrystallization or silica gel chromatography.
  • Characterization with chiral HPLC to confirm DL-configuration .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodology : Follow ICH guidelines (Q1A–Q1E). Test degradation under thermal (40°C, 60°C), humidity (75% RH), and photolytic (UV/visible light) stress. Use HPLC to monitor degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples and triplicate replicates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

  • Methodology : Conduct a systematic review to identify variables (e.g., solvent polarity, temperature, pH). Replicate experiments under standardized conditions (e.g., USP buffer systems). Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance. Use molecular dynamics simulations to model solute-solvent interactions and identify outliers .

Q. What computational approaches are suitable for predicting stereochemical outcomes in this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict enantiomeric energy barriers. Molecular docking (AutoDock Vina) evaluates binding affinities to chiral receptors. Validate predictions with experimental circular dichroism (CD) spectra .

Q. What strategies optimize enantiomeric resolution of this compound using chiral chromatography?

  • Methodology : Screen chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., n-hexane:isopropanol ratios), flow rate, and column temperature. Use Design of Experiments (DoE) to model interactions between variables. Validate with resolution factor (Rₛ > 1.5) and peak symmetry .

Q. How can multi-omics data integration elucidate biochemical pathways influenced by this compound?

  • Methodology : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway analysis tools (KEGG, Reactome) to identify enriched pathways. Validate hypotheses with gene knockout models or enzyme activity assays. Address data heterogeneity via normalization and batch-effect correction .

Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, optimizing chiral resolution addresses a gap in enantioselective synthesis while adhering to green chemistry principles .
  • Data Contradiction Analysis : Apply triangulation (multiple methods/theories) to validate findings. For solubility conflicts, cross-reference experimental data with computational models and literature meta-analyses .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.